![molecular formula C39H52F2N6O8 B517253 N-[N-(2-Heptenoyl)-3,5-difluoro-L-phenylalanyl]cyclo(Ser*-Pro-L-Pip-Ala-4beta-methyl-Pro-)](/img/structure/B517253.png)
N-[N-(2-Heptenoyl)-3,5-difluoro-L-phenylalanyl]cyclo(Ser*-Pro-L-Pip-Ala-4beta-methyl-Pro-)
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Overview
Description
ADEP4 is a novel potent activator of the ClpP protease, causing cells to self-digest.
Scientific Research Applications
Biosynthetic Pathways and Metabolite Synthesis:
- Kirby et al. (1983) studied the biosynthesis and synthesis of related compounds, highlighting the transformative capacity of Gliocladium deliquescens and the biosynthetic introduction of sulfur in certain compounds. This research provides insights into the metabolic pathways and potential biosynthetic applications of similar compounds Kirby et al., 1983.
Conformational Analysis and Molecular Dynamics:
- Kessler et al. (1992) conducted a study on the structure and dynamics of synthetic O-glycosylated cyclopeptide in solution, using NMR spectroscopy and molecular dynamics calculations. This research sheds light on the structural and dynamic properties of cyclopeptides, which can be crucial for understanding the behavior of related compounds in biological systems Kessler et al., 1992.
Synthetic Approaches and Potential Biological Activities:
- Campo et al. (2009) described the solution-phase synthesis of a series of related diketopiperazines, including their glycosylated analogs, which have potential biological activities. This research highlights synthetic methodologies and the potential pharmacological applications of cyclopeptides Campo et al., 2009.
Molecular Conformation and Crystal Structure Analysis:
- Blasio et al. (1991) focused on the synthesis, purification, and crystal structure analysis of a specific cyclic pentapeptide. The study offers valuable information on the molecular conformation stabilized by intramolecular hydrogen bonds, which could be relevant for understanding the structural properties of similar compounds Blasio et al., 1991.
Pharmacological Potential and Biological Activities:
- Rhee (2002) isolated cyclo(L-prolyl-L-phenylalanyl) from Streptomyces sp. AMLK-335 and discovered its ability to inhibit DNA topoisomerase I activity. This finding indicates the potential pharmacological applications of cyclopeptides in medical research and drug development Rhee, 2002.
properties
Product Name |
N-[N-(2-Heptenoyl)-3,5-difluoro-L-phenylalanyl]cyclo(Ser*-Pro-L-Pip-Ala-4beta-methyl-Pro-) |
---|---|
Molecular Formula |
C39H52F2N6O8 |
Molecular Weight |
770.9 g/mol |
IUPAC Name |
(E)-N-((S)-3-(3,5-Difluorophenyl)-1-(((2R,6S,8aS,14aS,20S,23aS)-2,6-dimethyl-5,8,14,19,23-pentaoxooctadecahydro-1H,5H,14H,19H-pyrido[2,1-i]dipyrrolo[2,1-c:2',1'-l][1]oxa[4,7,10,13]tetraazacyclohexadecin-20-yl)amino)-1-oxopropan-2-yl)hept-2-enamide |
InChI |
InChI=1S/C39H52F2N6O8/c1-4-5-6-7-13-33(48)43-28(19-25-17-26(40)20-27(41)18-25)34(49)44-29-22-55-39(54)32-16-23(2)21-47(32)36(51)24(3)42-35(50)30-11-8-9-14-45(30)38(53)31-12-10-15-46(31)37(29)52/h7,13,17-18,20,23-24,28-32H,4-6,8-12,14-16,19,21-22H2,1-3H3,(H,42,50)(H,43,48)(H,44,49)/b13-7+/t23-,24+,28+,29+,30+,31+,32+/m1/s1 |
InChI Key |
BAEUBYUDIYWBPI-HQKUAFLWSA-N |
Isomeric SMILES |
CCCC/C=C/C(=O)N[C@@H](CC1=CC(=CC(=C1)F)F)C(=O)N[C@H]2COC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC(=O)[C@@H]4CCCCN4C(=O)[C@@H]5CCCN5C2=O)C)C |
SMILES |
CCCC/C=C/C(N[C@@H](CC1=CC(F)=CC(F)=C1)C(N[C@@H]2C(N3[C@](CCC3)([H])C(N4[C@](CCCC4)([H])C(N[C@@H](C)C(N5[C@](C[C@@H](C)C5)([H])C(OC2)=O)=O)=O)=O)=O)=O)=O |
Canonical SMILES |
CCCCC=CC(=O)NC(CC1=CC(=CC(=C1)F)F)C(=O)NC2COC(=O)C3CC(CN3C(=O)C(NC(=O)C4CCCCN4C(=O)C5CCCN5C2=O)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ADEP4; ADEP-4; ADEP 4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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